molecular formula C20H18N2O3 B1190562 XS-060

XS-060

Cat. No.: B1190562
M. Wt: 334.4g/mol
InChI Key: HGVXUENDHRTHPJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities. The compound is characterized by the presence of a naphthyl group, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the nucleophile’s reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced hydrazone compounds.

Scientific Research Applications

N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features enable it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide
  • N’-[(2-hydroxy-1-naphthyl)methylene]cyclohexanecarbohydrazide
  • N’-[(2-hydroxy-1-naphthyl)methylene]-3,4-dimethoxybenzohydrazide

Uniqueness

N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18N2O3/c1-25-16-9-6-14(7-10-16)12-20(24)22-21-13-18-17-5-3-2-4-15(17)8-11-19(18)23/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13+

InChI Key

HGVXUENDHRTHPJ-FYJGNVAPSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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